molecular formula C14H14N4O2 B2631458 2-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrimidine CAS No. 2034472-42-7

2-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrimidine

Cat. No.: B2631458
CAS No.: 2034472-42-7
M. Wt: 270.292
InChI Key: KCMRWOWFUQNSAJ-UHFFFAOYSA-N
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Description

2-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrimidine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a pyrimidine ring. These heterocyclic structures are known for their significant roles in medicinal chemistry and drug discovery due to their diverse biological activities and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the pyridine and pyrimidine rings. Common synthetic routes include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the Pyridine Ring: This step often involves nucleophilic substitution reactions where a pyridine derivative is introduced to the pyrrolidine ring.

    Formation of the Pyrimidine Ring: This can be done through cyclization reactions involving nitriles and amidines.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds containing the pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyridine Derivatives: Compounds containing the pyridine ring, such as N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines.

    Pyrimidine Derivatives: Compounds containing the pyrimidine ring, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives.

Uniqueness

2-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]pyrimidine is unique due to its combination of three different heterocyclic rings, which can provide a diverse range of biological activities and interactions with various molecular targets. This makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

(3-pyridin-4-yloxypyrrolidin-1-yl)-pyrimidin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c19-14(13-16-5-1-6-17-13)18-9-4-12(10-18)20-11-2-7-15-8-3-11/h1-3,5-8,12H,4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCMRWOWFUQNSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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